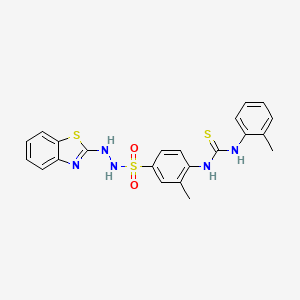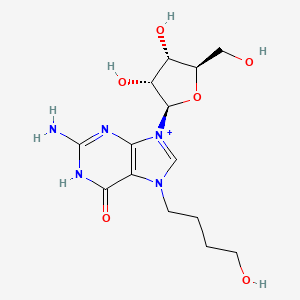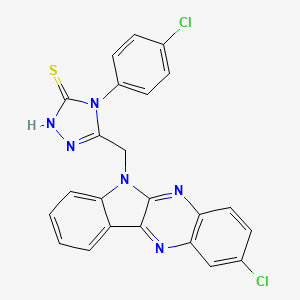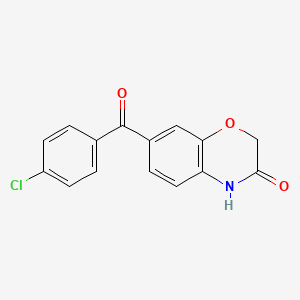
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- involves several steps. One common synthetic route includes the reaction of 7-methyl-1-propyl-1H-indazole with phenol under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)phenol: This compound also contains a phenol and imidazole moiety but differs in its substitution pattern.
3-amino-1H-indazole-1-carboxamides: These compounds have similar structural features but differ in their functional groups and biological activities.
The uniqueness of Phenol, 4-(7-methyl-1-propyl-1H-indazol-3-yl)- lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
680611-32-9 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(7-methyl-1-propylindazol-3-yl)phenol |
InChI |
InChI=1S/C17H18N2O/c1-3-11-19-17-12(2)5-4-6-15(17)16(18-19)13-7-9-14(20)10-8-13/h4-10,20H,3,11H2,1-2H3 |
InChI Key |
KGNRBLHSFFCQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C(=N1)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


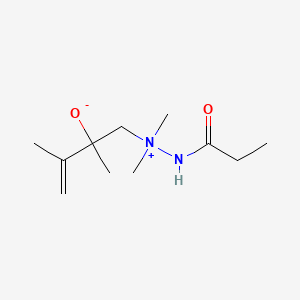
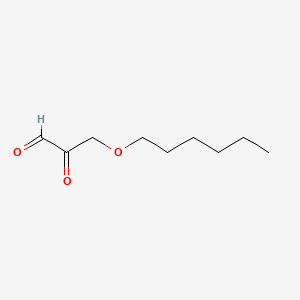

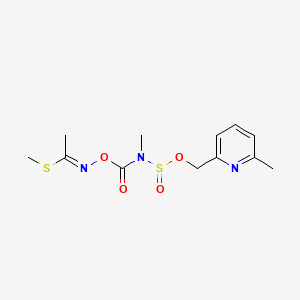


![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)

